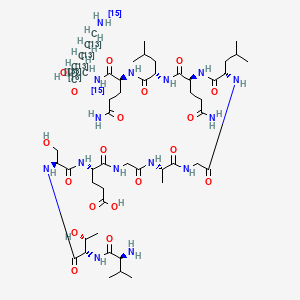
Vtsegaglqlqk-13C6,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vtsegaglqlqk-13C6,15N2: is a stable isotope-labeled compound. It is an amino acid sequence in the C-terminal region of recombinant human alpha-acid glucosidase (rhGAA). This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Vtsegaglqlqk-13C6,15N2 involves the incorporation of stable isotopes of carbon and nitrogen into the amino acid sequence. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced peptide synthesis techniques .
Industrial Production Methods: : Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves the use of automated peptide synthesizers and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: : Vtsegaglqlqk-13C6,15N2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions to achieve the desired modifications .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products: : The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation reactions may result in the formation of oxidized derivatives, while substitution reactions may yield substituted analogs .
Scientific Research Applications
Chemistry: : Vtsegaglqlqk-13C6,15N2 is used as a tracer in quantitative analysis during drug development. The incorporation of stable isotopes allows for precise measurement of drug metabolism and pharmacokinetics .
Biology: : In biological research, this compound is used to study protein-protein interactions and protein dynamics. It is particularly useful in mass spectrometry-based proteomics .
Medicine: : this compound is employed in the development of therapeutic proteins and the analysis of anti-drug antibodies in plasma. It helps in quantitatively analyzing the therapeutic effects of recombinant human alpha-acid glucosidase .
Industry: : In the industrial sector, this compound is used in the production of stable isotope-labeled peptides for various applications, including quality control and process optimization .
Mechanism of Action
Vtsegaglqlqk-13C6,15N2 exerts its effects by binding to anti-drug antibodies in plasma. This binding allows for the quantitative analysis of therapeutic effects. The molecular targets and pathways involved include the C-terminal region of recombinant human alpha-acid glucosidase and the anti-drug antibodies .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other stable isotope-labeled peptides and proteins, such as L-Lysine-2HCl-13C6,15N2 and other isotope-labeled amino acids .
Uniqueness: : Vtsegaglqlqk-13C6,15N2 is unique due to its specific amino acid sequence and the incorporation of carbon-13 and nitrogen-15 isotopes. This combination makes it particularly useful for quantitative analysis in various scientific research applications .
Properties
Molecular Formula |
C52H91N15O19 |
|---|---|
Molecular Weight |
1238.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C52H91N15O19/c1-24(2)19-33(47(80)62-31(13-16-37(55)71)46(79)65-34(20-25(3)4)48(81)63-30(12-15-36(54)70)45(78)64-32(52(85)86)11-9-10-18-53)60-39(73)22-57-43(76)27(7)59-38(72)21-58-44(77)29(14-17-40(74)75)61-49(82)35(23-68)66-51(84)42(28(8)69)67-50(83)41(56)26(5)6/h24-35,41-42,68-69H,9-23,53,56H2,1-8H3,(H2,54,70)(H2,55,71)(H,57,76)(H,58,77)(H,59,72)(H,60,73)(H,61,82)(H,62,80)(H,63,81)(H,64,78)(H,65,79)(H,66,84)(H,67,83)(H,74,75)(H,85,86)/t27-,28+,29-,30-,31-,32-,33-,34-,35-,41-,42-/m0/s1/i9+1,10+1,11+1,18+1,32+1,52+1,53+1,64+1 |
InChI Key |
TWMAHBQKXSQBDH-AEFZRLKMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















